molecular formula C16H12Cl4N2O2 B3519853 N,N'-bis(2,5-dichlorophenyl)butanediamide

N,N'-bis(2,5-dichlorophenyl)butanediamide

Cat. No.: B3519853
M. Wt: 406.1 g/mol
InChI Key: QMGYQWSMCNFGOW-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dichlorophenyl)butanediamide is a chemical compound known for its unique structure and properties It is a member of the N,N’-diarylalkanediamides family, which are compounds characterized by the presence of two aryl groups attached to an alkanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dichlorophenyl)butanediamide typically involves the reaction of 2,5-dichloroaniline with butanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N,N’-bis(2,5-dichlorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dichlorophenyl)butanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N,N’-bis(2,5-dichlorophenyl)butanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dichlorophenyl)butanediamide involves its interaction with specific molecular targets. In biological systems, the compound is known to inhibit the oxygen evolution rate in photosystem 2 of chloroplasts, affecting the photosynthetic process . This interaction is believed to occur through the binding of the compound to pigment-protein complexes, disrupting their function.

Comparison with Similar Compounds

N,N’-bis(2,5-dichlorophenyl)butanediamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N,N'-bis(2,5-dichlorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-9-1-3-11(19)13(7-9)21-15(23)5-6-16(24)22-14-8-10(18)2-4-12(14)20/h1-4,7-8H,5-6H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYQWSMCNFGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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